molecular formula C29H40O8 B2587985 [1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate CAS No. 92214-54-5

[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate

Cat. No. B2587985
CAS RN: 92214-54-5
M. Wt: 516.631
InChI Key: MVWXLRYZCZSBKW-NHFVCBOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate” is a complex organic compound with the molecular formula C30H44O8 . It has a molecular weight of 532.7 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. It has 8 undefined atom stereocenters . Unfortunately, the generation of a 3D conformer is disallowed due to the presence of too many undefined stereo centers .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 9 . The Topological Polar Surface Area is 130 Ų . The compound has a complexity of 1080 .

Scientific Research Applications

Anti-Tumor Properties

This compound exhibits promising anti-tumor activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with key cellular pathways, making it a potential candidate for cancer therapy .

Chemical Synthesis and Reactivity

Understanding the reactivity of this compound is essential. Researchers have synthesized related derivatives and explored their reactions with acetic anhydride, yielding hydroxyhydroquinone derivatives . These reactions provide insights into its chemical behavior.

properties

IUPAC Name

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O8/c1-9-15(4)25(33)36-23-17(6)28(35)19(21-26(7,8)29(21,23)37-24(32)14(2)3)11-18(13-30)12-27(34)20(28)10-16(5)22(27)31/h9-11,14,17,19-21,23,30,34-35H,12-13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWXLRYZCZSBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate

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